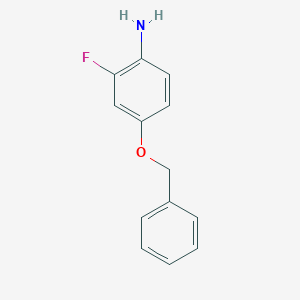

4-(Benzyloxy)-2-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMVHDKRUHLVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467636 | |

| Record name | 4-benzyloxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190060-72-1 | |

| Record name | 4-benzyloxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Benzyloxy)-2-fluoroaniline CAS number 190060-72-1

An In-Depth Technical Guide to 4-(Benzyloxy)-2-fluoroaniline (CAS 190060-72-1): Synthesis, Characterization, and Applications

Abstract

This compound is a valuable substituted aniline that serves as a key synthetic intermediate in medicinal chemistry and materials science. The presence of a fluorine atom and a benzyloxy group on the aniline scaffold imparts unique electronic and steric properties, making it a strategic building block for creating complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1][2] This guide provides a comprehensive technical overview of this compound, including a plausible, detailed synthetic pathway, in-depth analytical and spectroscopic characterization methods, its applications in research and development, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Physicochemical and Structural Properties

This compound is a polysubstituted aromatic amine. Its core structure consists of an aniline ring substituted with a fluorine atom ortho to the amino group and a benzyloxy group para to the amino group. This substitution pattern dictates its reactivity and utility as a chemical intermediate.

| Property | Value | Source(s) |

| CAS Number | 190060-72-1 | [3][4] |

| Molecular Formula | C₁₃H₁₂FNO | |

| Molecular Weight | 217.24 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Benzenamine, 2-fluoro-4-(phenylmethoxy)- | [3] |

| Appearance | Predicted: White to light yellow solid | [5][6] |

| Purity | ≥97% (Typical) | |

| Storage | Store in a dark place under an inert atmosphere at room temperature. |

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is sparse, a robust and logical two-step pathway can be designed based on established organic chemistry principles, starting from commercially available 2-fluoro-4-nitrophenol. The strategy involves a Williamson ether synthesis to introduce the benzyl protecting group, followed by the reduction of the nitro group to the target aniline.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-nitrophenol (10.0 g, 63.6 mmol), potassium carbonate (K₂CO₃, 13.2 g, 95.4 mmol), and acetone (150 mL).

-

Stir the suspension vigorously. Add benzyl bromide (9.1 mL, 76.4 mmol) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from ethanol to yield 1-(benzyloxy)-2-fluoro-4-nitrobenzene as a crystalline solid.

Step 2: Synthesis of this compound

-

In a 500 mL round-bottom flask, suspend the purified 1-(benzyloxy)-2-fluoro-4-nitrobenzene (10.0 g, 40.4 mmol) in ethanol (200 mL).

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, 45.6 g, 202 mmol) to the suspension.

-

Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (40 mL) dropwise, ensuring the internal temperature does not exceed 30°C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (400 mL).

-

Basify the acidic solution by the slow addition of a 30% sodium hydroxide solution until the pH is ~9-10. The tin salts will precipitate.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final compound.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard for this purpose.

Caption: Standard workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

¹H NMR: The spectrum is expected to show distinct signals for each type of proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment 7.30 - 7.50 Multiplet Protons of the benzyl ring phenyl group (5H) 6.70 - 6.90 Multiplet Aromatic protons on the aniline ring (3H) 5.05 Singlet Benzylic methylene protons (-O-CH₂-Ph) (2H) | 3.70 - 4.20 | Broad Singlet | Amine protons (-NH₂) (2H) |

-

¹³C NMR: The spectrum will show 11 distinct signals corresponding to the inequivalent carbon atoms. The C-F coupling will be observable.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. A standard method involves acquiring the spectrum using a KBr pellet.[7]

Protocol: KBr Pellet Method

-

Thoroughly grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.[7]

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.[7]

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H stretching |

| 2950 - 2850 | Aliphatic C-H stretching (benzylic CH₂) |

| 1620 - 1580 | N-H scissoring and Aromatic C=C stretching |

| 1520 - 1480 | Aromatic C=C ring stretching |

| 1260 - 1220 | Aryl-O-C stretching (asymmetric) |

| 1100 - 1000 | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique.

-

Expected Molecular Ion: [M+H]⁺ at m/z = 218.09.

-

Key Fragmentation Peaks: A prominent peak at m/z = 91, corresponding to the stable tropylium cation [C₇H₇]⁺, formed by the cleavage of the benzyl group.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a strategically designed building block for synthesizing high-value molecules, particularly in the pharmaceutical sector.[8]

-

Modulation of Physicochemical Properties: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its inclusion can block metabolic oxidation at that position, increase binding affinity through favorable electrostatic interactions, and tune the pKa of the nearby amino group.[1][2][9]

-

Synthetic Handle: The primary amine group is a versatile nucleophile, readily participating in reactions such as amide bond formation, reductive amination, diazotization, and transition-metal-catalyzed cross-coupling reactions to build more complex heterocyclic systems like quinolines and benzimidazoles.[1]

-

Scaffold for Biologically Active Molecules: Substituted anilines are privileged scaffolds found in a vast number of approved drugs, especially kinase inhibitors used in oncology. The unique substitution pattern of this compound allows for precise vectoral expansion to probe the binding pockets of biological targets.

Caption: Potential applications of this compound as a versatile building block.

Safety, Handling, and Storage

| Hazard Category | Precautionary Measures |

| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[12][14] May cause irritation to skin, eyes, and respiratory tract.[10][15] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][12][14] All handling should be performed in a certified chemical fume hood.[10] |

| Handling | Avoid generating dust. Avoid all personal contact, including inhalation.[11] Keep away from heat, sparks, and open flames.[10][13] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere. Store locked up.[11] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[10][12] Skin: Wash off immediately with soap and plenty of water.[14] Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12][14] Inhalation: Move person to fresh air.[14] |

Conclusion

This compound (CAS 190060-72-1) is a highly functionalized synthetic intermediate with significant potential for researchers in drug discovery and advanced materials. Its unique combination of a nucleophilic amino group, a metabolically robust fluorine substituent, and a readily cleavable benzyl ether makes it an ideal starting point for the synthesis of novel, high-value compounds. The synthetic and analytical protocols outlined in this guide provide a solid framework for the preparation and validation of this compound, enabling its effective use in demanding research and development applications.

References

-

Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Mamidala, R., et al. (2017). Supporting Information for Ru-catalyzed reductive amination reactions. Tetrahedron, 73, 2225-2233.

-

A1 Intermediates. (n.d.). Benzenamine, 2-fluoro-4-(phenylmethoxy)-. Retrieved from [Link]

-

ExportersIndia. (n.d.). 5-Benzyloxy-2-fluoroaniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

- Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. Retrieved from [Link]

- Google Patents. (2012). CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Singh, R. P., et al. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

- Liang, S. H., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. bioRxiv.

-

Cronfa, Swansea University. (2022). Glow flow ionization mass spectrometry of small molecules. Retrieved from [Link]

-

Zaikin, V. G. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

MDPI. (n.d.). Probing New Antileukemia Agents That Target FLT3 and BCL-2 from Traditional Concoctions through a Combination of Mass Spectrometry Analysis and Consensus Docking Methods. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Benzenamine, 2-fluoro-4-(phenylmethoxy)- | 190060-72-1 [m.chemicalbook.com]

- 4. 190060-72-1|this compound|BLD Pharm [bldpharm.com]

- 5. 4'-(Benzyloxy)benzylidene-4-fluoroaniline | 70627-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight of 4-(Benzyloxy)-2-fluoroaniline

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-(Benzyloxy)-2-fluoroaniline

Abstract

This compound is a critical chemical intermediate whose structural nuances play a pivotal role in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors. The precise molecular weight of this compound is a foundational parameter that dictates its stoichiometric use in chemical reactions, informs its analytical characterization, and influences its pharmacokinetic properties in drug design. This guide provides an in-depth exploration of this compound, beginning with its core physicochemical properties and extending to its synthesis, analytical validation, and strategic importance in medicinal chemistry. We will dissect the theoretical basis and experimental verification of its molecular weight, contextualize its role in synthetic protocols, and discuss the influence of its distinct functional groups—the benzyloxy moiety and the fluorine atom—on its reactivity and biological potential. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.

Core Physicochemical & Structural Identity

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any scientific endeavor. For this compound, these properties define its identity and govern its behavior in both chemical and biological systems.

The molecular structure features an aniline core functionalized with a benzyloxy group at the para-position (C4) and a highly electronegative fluorine atom at the ortho-position (C2).[1] This specific arrangement of functional groups is not arbitrary; it is designed to impart specific electronic and conformational characteristics that are highly sought after in the synthesis of complex molecular architectures.

Key Data Summary

All quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 217.24 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₂FNO | [1] |

| CAS Number | 190060-72-1 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Fluoro-4-(phenylmethoxy)benzenamine | [1] |

| InChI Key | SDMVHDKRUHLVKO-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% |

The Criticality of Molecular Weight in Research & Development

Molecular weight is more than a mere number; it is a critical parameter that underpins the entire lifecycle of a chemical entity, from synthesis to application.

-

Stoichiometric Precision: In synthesis, all reaction calculations are based on molar quantities. The molecular weight is the conversion factor between the mass of a substance (which is measured on a balance) and the number of moles. Inaccurate molecular weight values lead to incorrect molar ratios, resulting in incomplete reactions, undesirable side products, and reduced yields.

-

Pharmacokinetic & Drug-Likeness Properties: In drug discovery, molecular weight is a key component of frameworks like Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate. While not a rigid law, it provides essential guidance, and the molecular weight of building blocks like this compound is a primary consideration when designing larger, more complex active pharmaceutical ingredients (APIs).

-

Analytical Identity: Techniques like mass spectrometry directly measure the mass-to-charge ratio, making molecular weight the primary identifier of a compound. It serves as the definitive checkpoint for confirming the successful synthesis of the target molecule.

Determination of Molecular Weight: From Theory to Practice

The molecular weight of 217.24 g/mol is both a calculated theoretical value and an experimentally verifiable fact. A robust scientific approach demands both.

Theoretical Calculation

The molecular weight is derived from the molecular formula (C₁₃H₁₂FNO) and the atomic weights of its constituent elements.

-

Carbon (C): 13 atoms × 12.011 u = 156.143 u

-

Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

-

Fluorine (F): 1 atom × 18.998 u = 18.998 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

-

Total Molecular Weight: 156.143 + 12.096 + 18.998 + 14.007 + 15.999 = 217.243 g/mol

Experimental Verification: Mass Spectrometry

Mass spectrometry (MS) is the gold standard for experimentally confirming the molecular weight of a synthesized compound. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of this compound in a suitable volatile solvent, such as methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard "hard" ionization technique that provides a clear molecular ion peak and a reproducible fragmentation pattern for structural elucidation.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Set the scan range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

-

-

Data Acquisition: Introduce the sample into the instrument via direct infusion or through a gas chromatograph (GC-MS). The instrument will bombard the sample with electrons, causing ionization and fragmentation.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) . For this compound, this peak should appear at an m/z value corresponding to its molecular weight, approximately 217.

-

For higher confidence, High-Resolution Mass Spectrometry (HRMS) can be employed to determine the exact mass to several decimal places, allowing for the unambiguous confirmation of the elemental formula C₁₃H₁₂FNO.

-

Synthetic Pathways & Stoichiometric Significance

This compound is a synthetic intermediate, meaning its value lies in its conversion to other molecules. A common and efficient synthetic strategy involves a two-step process where the molecular weights of all reagents are critical for success.

Synthetic Workflow

The synthesis can be logically broken down into two key transformations: the introduction of the benzyloxy protective group and the reduction of a nitro group to the essential aniline functionality.

Caption: Common synthetic routes to this compound.

Causality in Protocol Design

-

Williamson Ether Synthesis: This classic method is chosen for its reliability in forming ether linkages.[1] A common precursor is 4-amino-3-fluorophenol. The hydroxyl group is deprotonated by a mild base (e.g., potassium carbonate) to form a nucleophilic phenoxide, which then attacks the electrophilic benzyl bromide.[1] The molecular weights of both reactants are essential to ensure a slight excess of the alkylating agent is used to drive the reaction to completion without wasteful excess.

-

Catalytic Hydrogenation: An alternative and highly efficient route starts with 4-(benzyloxy)-2-fluoro-1-nitrobenzene.[1] The reduction of the nitro group to an amine is cleanly achieved using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[1] This method is favored in industrial settings for its high yield and the fact that the only byproduct is water. Stoichiometric calculations here relate the substrate to the catalyst loading, which is crucial for reaction efficiency and cost-effectiveness.

Role in Medicinal Chemistry & Drug Design

The specific structure of this compound makes it a privileged scaffold in medicinal chemistry.

-

The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3] Its high electronegativity can alter the acidity (pKa) of the nearby amine group, modulate metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins.[1][4]

-

The Benzyloxy Group: This group can serve multiple purposes. It can act as a protecting group for the phenol, preventing it from undergoing unwanted side reactions. It also increases the lipophilicity of the molecule, which can influence its solubility and ability to cross biological membranes.

-

Application as a Building Block: This compound is a key intermediate for constructing more complex bioactive molecules. For instance, structurally similar aniline derivatives are crucial in the synthesis of cholesterol absorption inhibitors like Ezetimibe, highlighting the scaffold's relevance in developing therapies for metabolic diseases.[1] The amine group is a versatile functional handle, readily participating in reactions to form amides, imines, or to engage in cross-coupling reactions to build larger molecular frameworks.[1][5]

Analytical Quality Control

Ensuring the purity of a chemical intermediate is paramount for the safety and efficacy of the final product.[6] Several analytical techniques are employed for the validation of this compound, with High-Performance Liquid Chromatography (HPLC) being a primary method.

Protocol: Purity Assessment by HPLC-UV

-

Instrumentation:

-

Chromatographic Conditions:

-

Sample Preparation:

-

Standard: Prepare a stock solution of a certified reference standard of this compound in methanol. Create a series of dilutions to establish a calibration curve.

-

Sample: Accurately weigh and dissolve the synthesized sample in methanol to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis & Purity Calculation:

-

Inject the standard solutions and the sample solution.

-

The purity of the sample is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (Area % method). For quantitative analysis, the concentration is determined from the calibration curve.

-

Caption: Workflow for HPLC-based purity analysis.

Safety & Handling

As a fluorinated aromatic amine, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from analogous compounds like 4-fluoroaniline suggest the following precautions:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid breathing dust/fumes and prevent contact with skin and eyes.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and acids.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

The molecular weight of this compound, 217.24 g/mol , is a cornerstone of its chemical identity. This parameter is indispensable for its synthesis, analytical characterization, and strategic deployment as a building block in the development of novel pharmaceuticals and other high-value chemical products. A thorough grasp of this fundamental property, verified by robust analytical methods like mass spectrometry, empowers researchers to utilize this versatile intermediate with precision, efficiency, and safety, thereby accelerating the pace of innovation in chemical and life sciences.

References

- BenchChem. (n.d.). This compound For Research.

- Chem-Impex. (n.d.). 4'-(Benzyloxy)benzylidene-4-fluoroaniline.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4'-(Benzyloxy)benzylidene-4-fluoroaniline 70627-52-0.

- Fisher Scientific. (2025, December 18). 4-Fluoroaniline Safety Data Sheet.

- ChemicalBook. (n.d.). N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline synthesis.

- Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-4-fluoroaniline.

- Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-4-fluoroaniline.

-

PubChem. (2025). 4-Benzyloxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (n.d.). 2-Fluoroaniline Safety Data Sheet.

- Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS.

- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Fluoroaniline.

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

- BenchChem. (2025). A Comparative Guide to the Analytical Validation of 4-Fluoroaniline.

- BenchChem. (2025). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.

- BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Fluoroaniline.

-

Al-Ostath, A., Al-Wahaibi, L. H., El-Emam, A. A., & Ghorab, M. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 14(30), 21671–21708. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(Benzyloxy)-4-fluoroaniline | 159471-73-5 [sigmaaldrich.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

A Senior Application Scientist's Guide to the Structural Elucidation of 4-(Benzyloxy)-2-fluoroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the definitive structural confirmation of 4-(Benzyloxy)-2-fluoroaniline. As a versatile synthetic intermediate in medicinal chemistry and materials science, ensuring its structural integrity is paramount for the success of subsequent research and development.[1][2] This guide moves beyond rote procedural descriptions, focusing on the causal logic behind the application of key analytical techniques. Our approach is a self-validating system, where data from orthogonal methods converge to provide an unambiguous structural assignment.

Foundational Analysis: Molecular Identity and Expected Characteristics

Before embarking on spectroscopic analysis, it is crucial to establish the theoretical foundation of the target molecule. This compound (CAS No: 190060-72-1) possesses a molecular formula of C₁₃H₁₂FNO and a molecular weight of 217.24 g/mol .[1]

The structure comprises three key regions, each with predictable spectroscopic signatures:

-

A 2,4-disubstituted aniline ring: This core is characterized by a primary amine (-NH₂) and a fluorine atom. The electron-donating amine and the highly electronegative fluorine will create a distinct electronic environment, influencing the chemical shifts of the aromatic protons and carbons.[1][3]

-

A benzyloxy group: This consists of a benzyl moiety (C₆H₅CH₂-) linked via an ether oxygen. This group will contribute characteristic signals for a monosubstituted benzene ring and a chemically shielded methylene (-CH₂-) bridge.

-

The Ether Linkage: The C-O bond provides a key vibrational signature in infrared spectroscopy.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

A robust elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, independent methods. Our workflow prioritizes the most information-rich techniques first (NMR), followed by confirmatory methods (MS and IR).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy provides the most definitive data regarding the carbon-hydrogen framework and the specific chemical environment of the fluorine atom.[4][5]

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Solvent Choice: Chloroform-d (CDCl₃) is a common choice for initial analysis. If proton exchange of the -NH₂ group is too rapid, DMSO-d₆ can be used to sharpen the amine signal.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes 16-32 scans.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation and Expected Signals

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic (Benzyl) | 7.30 - 7.50 | Multiplet (m) | 5H | C₆H ₅-CH₂ | Protons of the monosubstituted benzyl ring. |

| Aromatic (Aniline) | 6.60 - 7.00 | Multiplet (m) | 3H | F-C₆H ₃-NH₂ | Complex pattern due to coupling with both ¹⁹F and adjacent ¹H nuclei. |

| Methylene | ~5.05 | Singlet (s) | 2H | -O-CH ₂-Ph | Benzylic protons adjacent to an electron-withdrawing oxygen atom. |

| Amine | 3.50 - 4.50 | Broad Singlet (br s) | 2H | -NH ₂ | Chemical shift and broadness are concentration and solvent-dependent due to hydrogen bonding and exchange. |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides information on the number of unique carbon atoms and their electronic environments. The presence of fluorine introduces characteristic C-F coupling constants.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample and Solvent: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Expected Signals

| Predicted Signal | Chemical Shift (δ, ppm) | Key Feature | Assignment |

| Aromatic | 155 - 160 | Doublet (¹JCF ≈ 240 Hz) | C -F |

| Aromatic | 140 - 150 | Doublet (²JCF ≈ 10-15 Hz) | C -O |

| Aromatic (Benzyl) | 136 - 138 | Singlet | Quaternary C of C₆H₅ |

| Aromatic | 115 - 130 | Multiple signals | Remaining Ar-C H and Ar-C -N |

| Methylene | ~70 | Singlet | -O-C H₂-Ph |

| Note: JCF values are approximate and can vary. |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct evidence for the fluorine atom.[6]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample and Standard: Use the same sample. An external or internal reference standard like CFCl₃ (δ = 0 ppm) is used for calibration.[7]

-

Acquisition: ¹⁹F NMR is a high-sensitivity nucleus, so acquisition is rapid. A proton-coupled spectrum is often acquired to observe coupling to adjacent aromatic protons.

-

Interpretation: A single signal is expected. For an aryl fluoride, this signal typically appears in the range of -110 to -130 ppm.[8] The signal will likely be a multiplet due to coupling with the ortho and meta protons on the aniline ring.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is essential for confirming the molecular weight and, with high resolution, the elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into an ESI source. In positive ion mode, the primary amine is readily protonated.

-

Analysis: Acquire the mass spectrum. For high confidence, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass.[9]

Data Interpretation

| m/z Value | Assignment | Rationale |

| ~218.09 | [M+H]⁺ | The protonated molecular ion. The exact mass from HRMS should match the calculated value for C₁₃H₁₃FNO⁺ (218.0975). |

| ~91.05 | [C₇H₇]⁺ | A highly stable tropylium cation, characteristic of a benzyl group, formed by cleavage of the C-O bond. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups.[10]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.[11]

-

Pellet Formation: Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[11]

-

Spectral Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation and Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3350 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H (-CH₂-) |

| 1600 - 1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1450 - 1580 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | Aryl-O Asymmetric Stretch | Aryl Ether |

| 1000 - 1100 | C-F Stretch | Aryl Fluoride |

Integrated Analysis: Convergent Structural Proof

-

Mass Spectrometry establishes the correct molecular weight and elemental formula.

-

Infrared Spectroscopy confirms the presence of the primary amine, aryl ether, and aryl fluoride functional groups.

-

NMR Spectroscopy provides the final, unambiguous proof of connectivity. ¹H NMR confirms the relative number and arrangement of protons, including the benzyloxy group and the three protons on the substituted aniline ring. ¹⁹F and ¹³C NMR confirm the presence and electronic environment of the fluorine and all carbon atoms, respectively, with the C-F coupling in the ¹³C spectrum being a key diagnostic feature.

This multi-technique approach ensures the highest level of confidence in the structural assignment of this compound, providing a solid foundation for its use in research and drug development.

References

-

Supplementary Material for Catalytic Reduction of Nitro Compounds - The Royal Society of Chemistry. [Link]

-

Synthesis of 4-benzyloxyaniline - PrepChem.com. [Link]

-

Analytic Data for Reductive Amination Reactions - Supporting Information. [Link]

-

Fluoroaniline Series - Sparrow Chemical. [Link]

-

19F NMR Reference Standards - University of Wisconsin-Madison. [Link]

-

4-Benzyloxyaniline PubChem Entry - National Institutes of Health (NIH). [Link]

-

19Fluorine NMR - University of Ottawa. [Link]

-

Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance - CORROSION Journal. [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed, National Institutes of Health (NIH). [Link]

-

Supporting Information for Nickel Complex Catalytic Reduction - Wiley-VCH. [Link]

-

4-Fluoroaniline 19F NMR Spectrum - SpectraBase. [Link]

-

19F Chemical Shifts and Coupling Constants - University of California, Santa Barbara. [Link]

-

Molecular structure of aromatic amines - ResearchGate. [Link]

-

Teaching Approach for Structure Elucidation Using NMR Spectra - Journal of Chemical Education, ACS Publications. [Link]

-

Synthesis and characterization Supporting Information - bioRxiv. [Link]

-

Glow flow ionization mass spectrometry of small molecules - Swansea University. [Link]

-

4-Fluoroaniline Spectra - SpectraBase. [Link]

-

¹H NMR spectrum of a Schiff base - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. content.ampp.org [content.ampp.org]

- 4. jchps.com [jchps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. colorado.edu [colorado.edu]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. biorxiv.org [biorxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

4-(Benzyloxy)-2-fluoroaniline solubility profile

An In-Depth Technical Guide to the Solubility Profile of 4-(Benzyloxy)-2-fluoroaniline

Introduction

This compound is a fluorinated aromatic amine that serves as a versatile synthetic intermediate in organic chemistry and drug discovery.[1] Its molecular structure, featuring an aniline core functionalized with a benzyloxy group and a fluorine atom, makes it a valuable building block for constructing more complex molecules, including agrochemicals, pharmaceuticals, and dyes.[1] Structurally similar compounds have been utilized in the synthesis of notable cholesterol absorption inhibitors, highlighting the compound's relevance in medicinal chemistry.[1]

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and chemical synthesis. Solubility dictates the choice of solvent systems for reactions, influences purification strategies, and is a critical determinant of a drug candidate's bioavailability.[2] This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound, grounded in its physicochemical properties. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on a predictive framework based on chemical structure and outlines gold-standard experimental protocols for its empirical determination.

Physicochemical Properties

The behavior of this compound in various solvent systems is governed by its fundamental physicochemical properties. These parameters provide the basis for predicting its solubility.

| Property | Value / Information | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 190060-72-1 | [1] |

| Molecular Formula | C₁₃H₁₂FNO | [1] |

| Molecular Weight | 217.24 g/mol | [1] |

| Appearance | Solid (predicted) | |

| pKa (Conjugate Acid) | Not reported; predicted to be lower than aniline (4.6) due to the electron-withdrawing effect of fluorine. | |

| Melting Point | Not reported in available literature. | |

| Boiling Point | Not reported in available literature. |

Predicted Solubility Profile

A qualitative solubility profile can be reliably predicted by analyzing the key structural features of the molecule: a large, nonpolar benzyloxy group, a polar aniline functional group capable of hydrogen bonding, and an electronegative fluorine atom.

Structural Rationale:

-

Hydrophobicity: The two aromatic rings (one from the aniline core, one from the benzyl group) create a large, nonpolar surface area, which is the dominant characteristic of the molecule. This feature significantly limits its ability to interact favorably with highly polar solvents like water.

-

Polarity & Hydrogen Bonding: The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor. The ether linkage is a hydrogen bond acceptor. These features allow for some interaction with polar solvents.

-

Ionization: The aniline moiety is basic and can be protonated under acidic conditions (pH < pKa) to form a cationic ammonium salt (-NH₃⁺). This salt form is expected to have significantly higher aqueous solubility than the neutral free base.

Predicted Solubility in Common Solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Slightly Soluble | The molecule's large nonpolar character is expected to outweigh the hydrogen bonding potential of the amine and ether groups, leading to poor solvation in water.[3] Solubility may be slightly better in alcohols compared to water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Very Soluble | These solvents can effectively solvate the polar parts of the molecule without the high energetic penalty of disrupting a strong hydrogen-bonding network like water's. |

| Nonpolar / Weakly Polar | Dichloromethane (DCM), Toluene, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Very Soluble | The "like dissolves like" principle suggests strong solubility in solvents that can favorably interact with the large aromatic framework. A structurally related compound is known to be soluble in toluene. |

Logical Workflow for Solubility Assessment

A systematic approach is crucial for characterizing a compound's solubility. The process begins with theoretical predictions based on structure, followed by empirical determination using standardized laboratory methods.

Caption: Logical workflow for solubility profile determination.

Experimental Protocol: Thermodynamic Solubility Determination

The isothermal shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[4] It provides the most accurate and reliable data for a compound's saturation point in a given solvent at a specific temperature.

Objective

To determine the saturation solubility of this compound in a selected solvent at a constant temperature (e.g., 25°C or 37°C).

Materials & Equipment

-

This compound (high purity solid)

-

Selected solvents (e.g., pH 7.4 phosphate buffer, Dichloromethane, Acetonitrile)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

Experimental Workflow: Shake-Flask Method

Caption: Step-by-step workflow for the shake-flask method.

Detailed Methodology

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been achieved.[3][4]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle. Carefully withdraw a sample of the supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Expert Insight: Pre-saturating the filter by discarding the first few drops of filtrate is recommended to prevent drug loss due to adsorption to the filter membrane.

-

Analysis: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Generate a calibration curve using a suitable analytical method (e.g., HPLC-UV).[3] Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration.

-

Calculation of Solubility: Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion

While specific, publicly documented solubility data for this compound is scarce, a robust predictive profile can be established based on its molecular structure. It is predicted to have low aqueous solubility, which is likely to be pH-dependent, and good solubility in a range of common polar aprotic and nonpolar organic solvents. This profile underscores its suitability for organic synthesis while highlighting potential challenges for aqueous-based formulations in drug development. For researchers and drug development professionals, the isothermal shake-flask method detailed in this guide provides a definitive, self-validating protocol to empirically determine the precise solubility of this valuable intermediate, ensuring data integrity for downstream applications.

References

-

Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL: [Link]

-

Title: 4-Fluoroaniline | C6H6FN | CID 9731 Source: PubChem URL: [Link]

-

Title: 4-Benzyloxyaniline | C13H13NO | CID 22860 Source: PubChem URL: [Link]

-

Title: Enhancement of Solubility: A Pharmaceutical Overview Source: Scholars Research Library URL: [Link]

-

Title: 4-FLUOROANILINE FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]

-

Title: (PDF) Enhancement of solubility: A pharmaceutical overview Source: ResearchGate URL: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-(Benzyloxy)-2-fluoroaniline for Research and Development

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-(Benzyloxy)-2-fluoroaniline (CAS No. 190060-72-1), a key intermediate in contemporary drug discovery and development. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Understanding the Compound: A Chemist's Perspective

This compound is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis.[1] Its structure, featuring an aniline core with a benzyloxy group at the para-position and a fluorine atom at the ortho-position, makes it a valuable precursor for complex molecular architectures.[1] The presence of the fluorine atom can significantly alter the physicochemical properties of resulting molecules, often enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound and its derivatives are frequently employed in the synthesis of agrochemicals, pharmaceuticals, and dyes.[1] Notably, structurally similar compounds have been utilized as key intermediates in the synthesis of cholesterol absorption inhibitors.[1]

| Property | Value | Source |

| IUPAC Name | This compound | BenchChem[1] |

| CAS Number | 190060-72-1 | BenchChem[1] |

| Molecular Formula | C13H12FNO | BenchChem[1] |

| Molecular Weight | 217.24 g/mol | BenchChem[1] |

| InChI Key | SDMVHDKRUHLVKO-UHFFFAOYSA-N | BenchChem[1] |

Hazard Assessment: A Data-Driven Approach

Based on data from analogous compounds, this compound should be regarded as:

-

Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

-

A Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[2][3][4] Some related compounds are known to cause severe skin burns and eye damage.[5][6]

-

A Respiratory Tract Irritant: May cause respiratory irritation.[2][3][4]

-

A Suspected Carcinogen and Mutagen: Some fluoroanilines are suspected of causing cancer and genetic defects.[5][7]

-

An Organ Toxin: May cause damage to organs through prolonged or repeated exposure.[8]

Inhalation or ingestion may lead to symptoms of cyanosis (a bluish tint to the skin, lips, and nails), headache, drowsiness, and nausea, potentially followed by unconsciousness.[7] The liquid can be absorbed through the skin, causing similar symptoms.[7]

Hazard Identification Summary for Structural Analogues:

| Hazard Statement | Associated Moiety | Reference |

| H302: Harmful if swallowed | Fluoroaniline | [3][5][6] |

| H312: Harmful in contact with skin | Fluoroaniline | [2][3] |

| H314: Causes severe skin burns and eye damage | Fluoroaniline | [5][6] |

| H315: Causes skin irritation | Fluoroaniline | [2][3][4] |

| H319: Causes serious eye irritation | Fluoroaniline | [2][3][4] |

| H332: Harmful if inhaled | Fluoroaniline | [2][3] |

| H335: May cause respiratory irritation | Fluoroaniline | [2][3][4] |

| H351: Suspected of causing cancer | Fluoroaniline | [5] |

| H341: Suspected of causing genetic defects | Fluoroaniline | [7] |

| H373: May cause damage to organs through prolonged or repeated exposure | Fluoroaniline | [8] |

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the significant hazards associated with fluoroanilines, a stringent PPE protocol is mandatory. The following diagram outlines the required PPE for handling this compound.

Caption: Required Personal Protective Equipment for handling this compound.

Laboratory Handling and Storage: A Step-by-Step Guide

Engineering Controls

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][9] Ensure that an eyewash station and a safety shower are readily accessible.[9]

Safe Handling Practices

-

Avoid Contact: Prevent all contact with skin, eyes, and clothing.[4]

-

Avoid Inhalation: Do not breathe dust, fumes, or vapors.[4][8]

-

Hygienic Practices: Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the work area.[5][8]

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood.

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.[4]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

-

Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[8][9]

Emergency Procedures: Preparedness and Response

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] Seek immediate medical attention.[6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water.[6][8] Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][8] Seek immediate medical attention.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[8] Seek immediate medical attention.[6]

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert dry material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

-

Clean the spill area thoroughly.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert the appropriate emergency response team.

-

Contain the spill if it can be done without risk.

-

The following flowchart outlines the general procedure for responding to a chemical spill of this compound.

Caption: General spill response workflow for this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container in accordance with local, regional, and national regulations.[5][8] Do not dispose of down the drain.

Synthesis and Reactivity Insights

This compound is typically synthesized through the reduction of the corresponding nitroaromatic precursor, 4-(benzyloxy)-2-fluoro-1-nitrobenzene.[1] The primary aromatic amine group is a versatile functional handle, readily undergoing reactions such as condensation with aldehydes and ketones to form Schiff bases.[1] The nucleophilic nitrogen atom can also participate in various coupling reactions, making it a valuable building block for diverse molecular scaffolds.[1]

References

-

PubChem. 4-Benzyloxyaniline. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

van den Berg, M., et al. (1994). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. PubMed. Retrieved from [Link]

Sources

- 1. This compound For Research [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. aksci.com [aksci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. lobachemie.com [lobachemie.com]

- 7. aarti-industries.com [aarti-industries.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(Benzyloxy)-2-fluoroaniline: A Key Intermediate in Modern Chemistry

This guide provides a comprehensive technical overview of 4-(Benzyloxy)-2-fluoroaniline, a pivotal building block in the fields of medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and applications, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Chemical Identity and Nomenclature

IUPAC Name: 2-Fluoro-4-(phenylmethoxy)aniline[1]

Synonyms:

This fluorinated aromatic amine is structurally characterized by an aniline core functionalized with a benzyloxy group at the para-position and a fluorine atom at the ortho-position relative to the amino group. This specific arrangement of substituents imparts unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective and safe use in a research and development setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂FNO | [2] |

| Molecular Weight | 217.24 g/mol | [1][2] |

| Appearance | Solid (form may vary) | |

| Melting Point | Not explicitly available in searched results. | |

| Boiling Point | Not explicitly available in searched results. | |

| Solubility | Soluble in common organic solvents. | |

| Storage | Keep in a dark place, sealed in a dry environment, typically at 2-8°C. | [2] |

Safety Profile:

As with any chemical intermediate, proper handling of this compound is paramount. The following safety information is based on available data for this compound and structurally related anilines.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | GHS Pictogram |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. The strategic introduction of the benzyloxy and fluoro groups, followed by the formation of the aniline functionality, is key to obtaining the desired product. Two common synthetic routes are outlined below, both of which are validated by established organic chemistry principles.

Synthetic Route 1: From 2-Fluoro-4-nitrophenol

This route involves a two-step process: the protection of the phenolic hydroxyl group via Williamson ether synthesis, followed by the reduction of the nitro group to an amine.

Diagram 1: Synthesis from 2-Fluoro-4-nitrophenol.

Experimental Protocol: Williamson Ether Synthesis and Nitro Reduction

Step 1: Synthesis of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene

-

To a solution of 2-fluoro-4-nitrophenol in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature to facilitate the formation of the phenoxide.

-

Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-(benzyloxy)-2-fluoro-1-nitrobenzene.

Step 2: Synthesis of this compound

-

Dissolve the 4-(benzyloxy)-2-fluoro-1-nitrobenzene from the previous step in a solvent such as ethanol or methanol.

-

For catalytic hydrogenation, add a catalyst, for example, 10% palladium on carbon (Pd/C).[3]

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).[3]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Self-Validating System: The progress of each step can be rigorously monitored by TLC to ensure the complete consumption of starting materials. The purity and identity of the intermediate and final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Synthetic Route 2: From 4-Amino-3-fluorophenol

An alternative approach begins with 4-amino-3-fluorophenol, where the benzyloxy group is introduced first, taking advantage of the higher nucleophilicity of the phenoxide compared to the aniline nitrogen under basic conditions.

Sources

Executive Summary: The Strategic Value of 2-(Benzyloxy)-4-fluoroaniline

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the commercially available and synthetically valuable compound, 2-(Benzyloxy)-4-fluoroaniline. It has been noted that the isomeric form, 4-(benzyloxy)-2-fluoroaniline, is not readily found in commercial catalogs. Therefore, this document focuses on its accessible counterpart, CAS No. 159471-73-5, to best serve researchers, chemists, and professionals in drug development.

2-(Benzyloxy)-4-fluoroaniline is a substituted aromatic amine that incorporates three key functional motifs: a primary aniline group, a fluorine atom, and a benzyloxy ether. This unique combination makes it a highly valuable building block in modern organic synthesis. The aniline moiety serves as a versatile nucleophile and a precursor for diazonium salts, enabling a wide range of transformations. The fluorine atom, a common feature in contemporary pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The bulky, lipophilic benzyloxy group not only offers a site for further chemical modification (via debenzylation to reveal a phenol) but also influences the molecule's solubility and steric profile. This guide details its commercial availability, physicochemical characteristics, a logical synthetic pathway, and its potential applications, particularly in medicinal chemistry and materials science.

Commercial Availability and Procurement

2-(Benzyloxy)-4-fluoroaniline is available from several chemical suppliers, typically on a research scale. Procurement for laboratory use is straightforward, with offerings varying in quantity and purity.

Table 1: Commercial Supplier Information for 2-(Benzyloxy)-4-fluoroaniline

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) [1] | 159471-73-5 | 97% | Custom Quantities |

| Apollo Scientific (via CymitQuimica) [2] | 159471-73-5 | 98% | 100mg, 250mg, 1g, 5g |

| Angene [3] | 159471-73-5 | 95% | 100mg, 250mg, 1g, 5g |

| ChemUniverse | 159471-73-5 | Custom | Quote upon request[4] |

Note: Availability and pricing are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Physicochemical and Safety Profile

A comprehensive understanding of the compound's properties is critical for its effective use in synthesis and for ensuring safe laboratory practices.

Table 2: Physicochemical Properties of 2-(Benzyloxy)-4-fluoroaniline

| Property | Value | Source(s) |

| CAS Number | 159471-73-5 | [1][2][3][5] |

| Molecular Formula | C₁₃H₁₂FNO | [1] |

| Molecular Weight | 217.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | 95-98% | [1][2][3] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

| InChI Key | CUNIXMCXONNGMG-UHFFFAOYSA-N | [1] |

Safety and Handling

As a substituted aniline, 2-(Benzyloxy)-4-fluoroaniline requires careful handling. The available safety data indicates the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[1]

Core Directive for Handling: Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Synthetic Strategy: A Chemist's Perspective

While specific, peer-reviewed synthetic protocols for 2-(Benzyloxy)-4-fluoroaniline are not abundant in the literature, a logical and robust pathway can be designed based on established organic chemistry principles. The most direct approach involves two key transformations: Williamson ether synthesis followed by the reduction of a nitro group.

Proposed Synthetic Workflow

The synthesis starts from the commercially available and inexpensive precursor, 4-fluoro-2-nitrophenol.

Caption: Proposed two-step synthesis of 2-(Benzyloxy)-4-fluoroaniline.

Step-by-Step Methodology & Rationale

Protocol 1: Synthesis of 1-Benzyloxy-4-fluoro-2-nitrobenzene (Etherification)

-

Rationale: The phenolic proton of 4-fluoro-2-nitrophenol is acidic and can be readily deprotonated by a mild base like potassium carbonate to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from benzyl bromide in a classic SN2 reaction (Williamson ether synthesis) to form the desired ether. Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point.

-

Procedure:

-

To a solution of 4-fluoro-2-nitrophenol (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, ~1.5 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

-

Protocol 2: Synthesis of 2-(Benzyloxy)-4-fluoroaniline (Reduction)

-

Rationale: The nitro group is a versatile functional group that is readily reduced to a primary amine. Several methods are effective. Catalytic hydrogenation (H₂ over Palladium on Carbon) is a clean and high-yielding method. Alternatively, chemical reduction using a metal in an acidic medium, such as iron powder with ammonium chloride, is a classic, cost-effective, and robust method for this transformation.[6]

-

Procedure (using Fe/NH₄Cl):

-

Suspend 1-benzyloxy-4-fluoro-2-nitrobenzene (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (~3-4 equivalents) and ammonium chloride (~1 equivalent) to the suspension.

-

Heat the mixture to reflux (approx. 80-85 °C) for 1-3 hours, monitoring the reaction by TLC.[6]

-

After completion, cool the reaction and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-(Benzyloxy)-4-fluoroaniline.

-

Applications in Research and Development

The strategic placement of the fluoro, benzyloxy, and amino groups makes 2-(Benzyloxy)-4-fluoroaniline a valuable precursor for complex molecular targets in drug discovery and materials science.

Caption: Potential applications of 2-(Benzyloxy)-4-fluoroaniline.

-

Medicinal Chemistry:

-

Kinase Inhibitors: Substituted anilines are core fragments in many FDA-approved tyrosine kinase inhibitors used in oncology.[6] The 2-(benzyloxy)-4-fluoroaniline scaffold can be used to synthesize novel inhibitors where the aniline nitrogen acts as a key hydrogen bond donor.

-

Antimicrobial and Antiviral Agents: Fluoroanilines are precursors to fluorinated quinolones and various heterocyclic compounds known for their biological activities.[7] For instance, related N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been evaluated for antimycobacterial properties.[8]

-

Cholesterol Absorption Inhibitors: The related imine, 4'-(Benzyloxy)benzylidene-4-fluoroaniline, is a known intermediate in the synthesis of azetidinone-based cholesterol absorption inhibitors like Ezetimibe, highlighting the utility of this substitution pattern in metabolic disease research.[9]

-

-

Materials Science:

-

High-Performance Polymers: 4-Fluoroaniline is used to synthesize fluorinated polyimides and polyamides, which exhibit enhanced thermal stability and low dielectric constants, making them suitable for aerospace and microelectronics applications.[10] 2-(Benzyloxy)-4-fluoroaniline could serve as a monomer to introduce both fluorine and a bulky benzyloxy side-chain to tune polymer properties.

-

Organic Electronics: Aniline derivatives are foundational to the development of conducting polymers and materials for organic light-emitting diodes (OLEDs). The electronic properties conferred by the fluorine and benzyloxy groups could be exploited to create novel materials with tailored optoelectronic characteristics.[11]

-

Conclusion

While the initially requested this compound is not a common article of commerce, its isomer, 2-(Benzyloxy)-4-fluoroaniline (CAS: 159471-73-5) , is a readily available and highly promising building block for advanced synthesis. Its trifunctional nature provides a robust platform for creating diverse and complex molecular architectures. The insights and protocols provided in this guide are intended to empower researchers to leverage the unique chemical properties of this compound in the pursuit of novel therapeutics and advanced materials.

References

-

Angene Chemical. 2-(benzyloxy)-4-fluoroaniline. [Link]

-

PrepChem. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. [Link]

-

de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2530. [Link]

-

ChemUniverse. Request A Quote for 2-(BENZYLOXY)-4-FLUOROANILINE. [Link]

Sources

- 1. 2-(Benzyloxy)-4-fluoroaniline | 159471-73-5 [sigmaaldrich.com]

- 2. 2-(Benzyloxy)-4-fluoroaniline | CymitQuimica [cymitquimica.com]

- 3. Angene - 2-(benzyloxy)-4-fluoroaniline | 159471-73-5 | MFCD09043631 | AG00ASZ9 [japan.angenechemical.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 159471-73-5 | 2-(Benzyloxy)-4-fluoroaniline - AiFChem [aifchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4'-(Benzyloxy)benzylidene-4-fluoroaniline | 70627-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 4-(Benzyloxy)-2-fluoroaniline: Physicochemical Properties and Stability for Drug Development Professionals

Introduction: The Strategic Value of 4-(Benzyloxy)-2-fluoroaniline in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorinated motifs and benzyloxy-protected anilines offers a powerful approach to modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This compound (CAS No. 190060-72-1) emerges as a key synthetic intermediate, embodying the convergence of these critical structural features.[1] Its architecture, featuring a fluorinated aniline core shielded by a benzyloxy group, presents a unique combination of functionalities that are highly prized in the synthesis of complex therapeutic agents.

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, with a particular focus on its stability profile. Understanding these core characteristics is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe utilization in multi-step synthetic campaigns, thereby accelerating the journey from bench to bedside.

Physicochemical Characteristics

Precise, experimentally determined physical constants for this compound are not widely reported in publicly available literature. However, by examining its structural analogues and supplier-provided information, we can establish a reliable profile of its key properties.

| Property | Value / Description |

| IUPAC Name | 2-fluoro-4-(phenylmethoxy)aniline |

| Synonyms | This compound |

| CAS Number | 190060-72-1 |

| Molecular Formula | C₁₃H₁₂FNO |

| Molecular Weight | 217.24 g/mol [1] |

| Physical Appearance | Based on the physical state of its isomers, such as 2-(benzyloxy)-4-fluoroaniline which is a solid, this compound is also anticipated to be a solid at room temperature. The color of related aniline derivatives can range from white to light yellow or brown, often depending on purity and exposure to air and light. |

| Melting Point | Not specified in available literature. For context, the related imine, 4'-(Benzyloxy)benzylidene-4-fluoroaniline, has a melting point of 134-138 °C.[2][3] |

| Boiling Point | Not specified; likely to decompose upon heating at atmospheric pressure. |

| Solubility | Expected to exhibit limited solubility in water but good solubility in common organic solvents such as ethanol, acetone, and chlorinated solvents, a characteristic feature of substituted anilines. |

Core Directive: Stability and Handling of this compound

The stability of this compound is a critical consideration for its practical application in synthesis. The aniline functional group is notoriously susceptible to oxidation, which can be exacerbated by substitution patterns on the aromatic ring. The benzyloxy ether linkage, while a robust protecting group, also has specific cleavage conditions that must be considered.

Thermal Instability

A key indicator of the thermal lability of this compound is the requirement for cold-chain transportation as specified by chemical suppliers.[4] This strongly suggests that this compound is prone to degradation at ambient temperatures.

-

Causality: The aniline moiety can undergo oxidative polymerization, a process often accelerated by heat. Furthermore, the benzyloxy group, while generally stable, can be susceptible to thermal rearrangement or cleavage under certain conditions, although this typically requires higher temperatures or catalytic activation. The primary concern at moderate temperatures is the oxidation of the aniline.

Oxidative and Photochemical Degradation

Anilines are well-documented to be sensitive to both atmospheric oxygen and light. This sensitivity often manifests as a noticeable color change, with the compound darkening over time.

-

Mechanism of Degradation: The lone pair of electrons on the nitrogen atom of the aniline makes it susceptible to oxidation. This can lead to the formation of colored impurities such as nitroso, nitro, and azoxy compounds, as well as polymeric materials. This process is often initiated by light (photochemical oxidation) or the presence of trace metal impurities.

-